N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a thiazole ring substituted with an ethylphenyl group and a methoxyphenyl acetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-methoxyphenylacetic acid under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug development for treating infections or inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The thiazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The specific molecular targets and pathways would depend on the biological activity being investigated, such as inhibition of microbial enzymes or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its lipophilicity, steric properties, and overall biological activity. This subtle difference can result in variations in how the compound interacts with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-14-4-8-16(9-5-14)18-13-25-20(21-18)22-19(23)12-15-6-10-17(24-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJMLNXUQWQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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